molecular formula C16H20N2O2 B11852701 Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No.: B11852701
M. Wt: 272.34 g/mol
InChI Key: PAKJIZLIPIGWDO-UHFFFAOYSA-N
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Description

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl spiro[indoline-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cycloisomerization of tryptamine-ynamides catalyzed by silver(I) triflate (AgOTf) and triphenylphosphine (PPh3). This reaction proceeds under mild conditions, often at room temperature, and yields the spiro[indoline-3,4’-piperidine] scaffold in a diastereoselective manner .

Industrial Production Methods

While specific industrial production methods for allyl spiro[indoline-3,4’-piperidine]-1-carboxylate are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyl spiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds also feature a spirocyclic structure and have similar biological activities.

    Spiro[indoline-3,4’-pyrrolidine]: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Allyl spiro[indoline-3,4’-piperidine]-1-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape. This shape allows for specific interactions with biological targets that are not possible with other compounds .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

prop-2-enyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-2-11-20-15(19)18-12-16(7-9-17-10-8-16)13-5-3-4-6-14(13)18/h2-6,17H,1,7-12H2

InChI Key

PAKJIZLIPIGWDO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CC2(CCNCC2)C3=CC=CC=C31

Origin of Product

United States

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